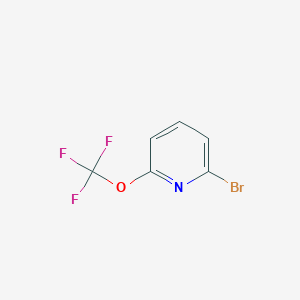

2-Bromo-6-(trifluoromethoxy)pyridine

Description

Properties

IUPAC Name |

2-bromo-6-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMZIKXSFFBKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Art of the C-N Bond: A Technical Guide to the Reactivity of 2-Bromo-6-(trifluoromethoxy)pyridine

Abstract

The strategic incorporation of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group offers a unique combination of electronic properties and metabolic stability. This in-depth technical guide explores the reactivity of a key building block, 2-Bromo-6-(trifluoromethoxy)pyridine, with a focus on its application in carbon-nitrogen (C-N) bond formation. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the substrate's reactivity profile, field-proven insights into reaction optimization, and detailed experimental protocols for achieving successful C-N cross-coupling reactions.

Introduction: The Strategic Advantage of the Trifluoromethoxy Pyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. Its functionalization is a critical aspect of molecular design. The introduction of a trifluoromethoxy group, in particular, can profoundly influence a molecule's properties. Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group imparts a distinct electronic signature and conformational preference. It is a strong electron-withdrawing group, which can enhance metabolic stability and binding affinity, while also influencing the reactivity of adjacent functional groups.[1]

This compound is a versatile bifunctional reagent. The bromine atom at the 2-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, while the trifluoromethoxy group at the 6-position modulates the electronic properties of the pyridine ring, activating it for nucleophilic substitution. This guide will primarily focus on the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation as the two principal methods for forging C-N bonds with this valuable substrate.

Understanding the Reactivity Landscape

The reactivity of this compound in C-N bond formation is governed by a confluence of factors:

-

Electronic Effects: The potent electron-withdrawing nature of both the pyridine nitrogen and the 6-trifluoromethoxy group significantly influences the reactivity of the C-Br bond. This electron deficiency makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition to a low-valent metal center, a key step in many cross-coupling catalytic cycles.[2]

-

The "2-Pyridyl Problem": A well-documented challenge in the cross-coupling of 2-halopyridines is the potential for the pyridine nitrogen to coordinate to the metal catalyst, leading to catalyst inhibition or deactivation.[2] The choice of appropriate ligands is paramount to mitigate this effect.

-

Leaving Group Ability: Bromine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, striking a good balance between reactivity and stability.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[3] For an electron-deficient substrate such as this compound, careful selection of the catalyst system is crucial for achieving high yields and broad substrate scope.

Causality Behind Experimental Choices

The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium precursor, the ligand, the base, and the solvent.

-

Ligand Selection: The Key to Success: For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination. Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility in the amination of challenging substrates.[4] Bidentate phosphine ligands like BINAP can also be effective and are thought to prevent the formation of unreactive palladium iodide dimers.[5]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for these reactions. Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) and cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific amine and ligand used.[6][7]

-

Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalytic system.[8]

Experimental Workflow: Buchwald-Hartwig Amination

The following diagram illustrates a typical workflow for the Buchwald-Hartwig amination of this compound.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Amination with a Primary Arylamine

This protocol provides a starting point for the amination of this compound with a representative primary arylamine, aniline. Optimization may be necessary for different amines.

Materials:

-

This compound

-

Aniline

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Add this compound (1.0 mmol) and aniline (1.2 mmol).

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-6-(trifluoromethoxy)pyridin-2-amine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of related 2-bromopyridines, providing a valuable reference for optimizing reactions with this compound.

| Entry | Amine | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >95 (typical) | [6] |

| 2 | Morpholine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | ~90 (typical) | [4] |

| 3 | n-Butylamine | [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | THF | 80 | >90 (typical) | [7] |

| 4 | Cyclohexylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 60 | [9] |

Copper-Catalyzed C-N Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds.[10] While it often requires higher temperatures than palladium-catalyzed methods, recent advancements have led to milder and more efficient protocols, making it a viable alternative, especially for large-scale synthesis due to the lower cost of copper.[11]

Mechanistic Considerations

The mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are believed to be:

-

Coordination of the amine to a Cu(I) species.

-

Oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate.

-

Reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.

The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction by stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle.[12]

Caption: A simplified proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation with an N-Heterocycle

This protocol describes a general procedure for the copper-catalyzed N-arylation of an imidazole with this compound.

Materials:

-

This compound

-

Imidazole

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To a dry Schlenk tube, add CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

-

Add imidazole (1.2 mmol) and this compound (1.0 mmol).

-

Add anhydrous 1,4-dioxane (3 mL).

-

Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(1H-imidazol-1-yl)-6-(trifluoromethoxy)pyridine.

Conclusion and Future Perspectives

This compound is a highly valuable and reactive building block for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation provide effective routes for C-N bond formation, with the choice of method often depending on the specific amine coupling partner, desired scale, and cost considerations.

The strongly electron-withdrawing nature of the trifluoromethoxy group activates the C-Br bond, facilitating these cross-coupling reactions. However, careful optimization of the catalytic system, particularly the choice of ligand and base, is essential to overcome the potential for catalyst inhibition by the pyridine nitrogen and to achieve high yields.

Future research in this area will likely focus on the development of even more active and versatile catalyst systems that can operate under milder conditions with lower catalyst loadings. Furthermore, the exploration of other C-N coupling methodologies, such as photoredox catalysis, may open new avenues for the functionalization of this important heterocyclic scaffold. The continued development of efficient synthetic methods for the derivatization of this compound will undoubtedly fuel further innovation in the fields of drug discovery and materials science.

References

-

Buchwald, S. L. (2022). Cross-Coupling Reactions: A Practical Guide. Wiley-VCH. [Link]

-

Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][3]

-

Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382. [Link][9]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link][6][8]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed N-arylation of amines, amides, and nitrogen heterocycles. Journal of the American Chemical Society, 124(50), 14844-14845. [Link][4]

-

Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link][13]

-

Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. [Link][14]

-

Divi, M. S., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds. [Link][15]

-

Liu, G., et al. (2019). Palladium(II)‐Catalyzed Aminotrifluoromethoxylation of Alkenes: Mechanistic Insight into the Effect of N‐Protecting Groups. Chinese Journal of Chemistry. [Link][16]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link][10]

-

Li, W., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Tetrahedron Letters, 59(4), 329-339. [Link][17]

-

Monnier, F., & Taillefer, M. (2009). The Mechanism of the Modified Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link][18]

-

Chen, C., et al. (2017). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Organic Letters, 19(16), 4355-4358. [Link][19]

-

Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. [Link][20]

-

Duke University. (2021). The Development of Palladium and Cobalt-Catalyzed Methods for the Syntheses of alpha-Trifluoromethyl and Alkyl Amines. [Link][21]

-

Barluenga, J., et al. (2009). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 11(19), 4446-4449. [Link][7]

-

Wolfe, J. P. (2011). ChemInform Abstract: Recent Developments in Palladium-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles. ChemInform, 42(34). [Link][22]

-

Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)–O, C(aryl)–N, and C(aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link][12]

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link][24]

-

Van Allen, D. (2013). Methodology and Mechanism: Reinvestigating the Ullmann Reaction. University of Massachusetts Amherst. [Link][1]

-

Macmillan Group. (n.d.). Why C–N and C–O Couplings?. [Link][25]

-

Li, Y., et al. (2014). Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals. Chemical Communications, 50(92), 14431-14434. [Link][26]

Sources

- 1. people.umass.edu [people.umass.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Initiating Ullmann-like coupling of Br2Py by a semimetal surface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]

- 21. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 22. researchgate.net [researchgate.net]

- 23. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 24. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 25. macmillan.princeton.edu [macmillan.princeton.edu]

- 26. Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(trifluoromethoxy)pyridine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its profound impact on lipophilicity, metabolic stability, and target engagement. This technical guide provides a comprehensive exploration of the physicochemical properties of 2-Bromo-6-(trifluoromethoxy)pyridine derivatives, a scaffold with significant potential in drug discovery. We will delve into the synthesis, lipophilicity, solubility, acidity (pKa), and metabolic stability of these compounds, offering both theoretical insights and practical experimental protocols. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to effectively harness the unique characteristics of this promising class of molecules.

The Strategic Advantage of the Trifluoromethoxy Group in Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its hydrogen bonding capabilities and its ability to engage in various biological interactions. The introduction of a trifluoromethoxy group onto this ring system imparts a unique set of properties that can be leveraged to overcome common drug development hurdles.

The trifluoromethoxy group is a strong electron-withdrawing substituent, which can significantly influence the electronic distribution within the pyridine ring, thereby affecting its reactivity and interactions with biological targets.[1][2] One of its most notable contributions is the enhancement of lipophilicity. The -OCF₃ group generally increases lipophilicity more significantly than the more commonly used trifluoromethyl (-CF₃) group, which can be a critical factor in optimizing a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[2]

Furthermore, the trifluoromethoxy group is known to enhance metabolic stability. By strategically placing an -OCF₃ group, researchers can shield susceptible positions on a molecule from metabolic degradation by cytochrome P450 enzymes, thereby increasing its in vivo half-life.[2] This increased stability can lead to a more predictable pharmacokinetic profile and potentially a lower required therapeutic dose.

Synthesis of the this compound Scaffold

A robust and versatile synthetic route is paramount for the exploration of any chemical scaffold. While the direct synthesis of this compound may not be extensively documented, a plausible and efficient pathway can be designed based on established methodologies for the synthesis of related trifluoromethylpyridines and other halogenated aromatics. A common strategy involves the conversion of a readily available precursor, such as a hydroxypyridine, to the desired trifluoromethoxy derivative.

Proposed Synthetic Protocol: From 2-Bromo-6-hydroxypyridine to this compound

This proposed two-step synthesis leverages the conversion of a hydroxyl group to a trifluoromethoxy group, a transformation that has been successfully applied to various aromatic systems.

Step 1: Conversion of 2-Bromo-6-hydroxypyridine to 2-Bromo-6-(trichloromethoxy)pyridine

-

To a solution of 2-Bromo-6-hydroxypyridine in a suitable solvent such as dichloromethane, add a slight excess of a chlorinating agent like phosphorus pentachloride (PCl₅) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-6-(trichloromethoxy)pyridine.

Step 2: Fluorination to this compound

-

Dissolve the crude 2-Bromo-6-(trichloromethoxy)pyridine in an appropriate solvent like acetonitrile.

-

Add a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).

-

Heat the reaction mixture to reflux and monitor the progress by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction, filter off the inorganic salts, and carefully neutralize the filtrate.

-

Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Core Physicochemical Properties: A Quantitative Perspective

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. For this compound derivatives, the interplay between the bromine atom, the trifluoromethoxy group, and the pyridine nitrogen dictates their lipophilicity, solubility, and acidity.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The trifluoromethoxy group is a highly lipophilic substituent, and its presence is expected to significantly increase the LogP of the pyridine scaffold.

| Compound | Structure | Calculated XLogP3 |

| Pyridine | C₅H₅N | 1.0 |

| 2-Bromopyridine | C₅H₄BrN | 1.6 |

| 2-Bromo-6-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 2.7 |

| This compound (Estimated) | C₆H₃BrF₃NO | ~3.5 - 4.0 |

| 2,3,6-Tribromo-5-(trifluoromethoxy)pyridine | C₆HBr₃F₃NO | 4.8[4] |

Table 1: Estimated and Calculated XLogP3 Values of this compound and Related Compounds.

The estimated LogP for this compound is significantly higher than its trifluoromethyl counterpart, highlighting the potent lipophilicity-enhancing effect of the trifluoromethoxy group.

Experimental Protocol: Determination of LogD by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[5]

Materials:

-

Test compound

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Volumetric flasks, separatory funnels

-

Shaker

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Prepare a stock solution of the test compound in n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of the phosphate buffer.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a validated HPLC-UV method.

-

Calculate the LogD using the following formula: LogD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability. While high lipophilicity can enhance membrane permeability, it often leads to poor aqueous solubility, posing a significant challenge in drug formulation. The high lipophilicity of this compound derivatives suggests that they are likely to have low aqueous solubility.

Experimental Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Test compound (solid)

-

Phosphate buffer (pH 7.4)

-

Vials with screw caps

-

Shaking incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)

-

HPLC-UV system

Procedure:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the phosphate buffer.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually confirm that excess solid is still present.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Dilute a known volume of the clear supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or µM.

Acidity (pKa)

The pKa of a compound influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. The pyridine nitrogen in this compound is basic and can be protonated. The strong electron-withdrawing nature of both the bromine atom and the trifluoromethoxy group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted pyridine.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[1][2][6][7]

Materials:

-

Test compound

-

Co-solvent (e.g., methanol or DMSO, if solubility is low)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

Dissolve a precisely weighed amount of the test compound in a known volume of water or a water/co-solvent mixture. Add KCl to maintain a constant ionic strength.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized HCl solution, adding small increments of the titrant.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of HCl added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the pyridine nitrogen has been protonated. This corresponds to the inflection point of the titration curve.

Metabolic Stability: The Role of the Trifluoromethoxy Group

Metabolic stability is a crucial parameter that determines the in vivo half-life of a drug. The trifluoromethoxy group is known to be highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[8][9] This is a significant advantage over the methoxy group, which is prone to O-demethylation. The C-F bonds in the trifluoromethoxy group are exceptionally strong, making them resistant to enzymatic cleavage.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the rate of metabolism of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[9][10][11][12]

Materials:

-

Test compound

-

Pooled human liver microsomes

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Control compounds with known metabolic stability (e.g., a rapidly metabolized and a stable compound)

-

Acetonitrile (for quenching the reaction)

-

96-well plates

-

Incubator (37 °C)

-

LC-MS/MS system

Procedure:

-

Prepare working solutions of the test compound and control compounds in the phosphate buffer.

-

In a 96-well plate, add the liver microsomes and the test/control compound solutions. Pre-incubate at 37 °C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizing the Interplay of Physicochemical Properties

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Synthetic pathway and key physicochemical properties of this compound.

Caption: Experimental workflow for LogD determination by the shake-flask method.

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Conclusion

The this compound scaffold represents a valuable building block for the design of novel therapeutics. The trifluoromethoxy group imparts a unique combination of high lipophilicity and enhanced metabolic stability, properties that are highly sought after in drug discovery. While the high lipophilicity may present challenges in terms of aqueous solubility, these can often be addressed through careful molecular design and formulation strategies. The synthetic accessibility of this scaffold, coupled with its favorable physicochemical profile, makes it an attractive starting point for the development of new drug candidates across a range of therapeutic areas. The experimental protocols provided in this guide offer a practical framework for researchers to characterize the physicochemical properties of their own this compound derivatives, enabling data-driven decisions in the optimization of lead compounds.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

The Importance of Trifluoromethoxy Group in Chemical Synthesis. Acme Bioscience. [Link]

-

Development of Methods for the Determination of pKa Values. Chromatographia. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

2,3,6-Tribromo-5-(trifluoromethoxy)pyridine. PubChem. [Link]

-

Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of Pharmaceutical Sciences and Research. [Link]

-

metabolic stability in liver microsomes. Mercell. [Link]

-

The correlation of the Log P values obtained by the shake flask method... ResearchGate. [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

-

Metabolic Stability Assay Services. BioIVT. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

2-Bromo-6-fluoropyridine. PubChem. [Link]

-

4-(Trifluoromethyl)pyridine. PubChem. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

(PDF) 2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. [Link]

- Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

Sources

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. 2,3,6-Tribromo-5-(trifluoromethoxy)pyridine | C6HBr3F3NO | CID 118843289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mttlab.eu [mttlab.eu]

- 10. mercell.com [mercell.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. bioivt.com [bioivt.com]

A-Z Guide to 2-Bromo-6-(trifluoromethoxy)pyridine: A Core Precursor for Next-Generation Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated moieties has become a pillar of modern agrochemical design, with the trifluoromethoxy (-OCF3) group, in particular, offering a unique constellation of physicochemical properties. This technical guide provides an in-depth exploration of 2-Bromo-6-(trifluoromethoxy)pyridine, a pivotal heterocyclic building block. We will dissect the profound influence of the trifluoromethoxy group on molecular behavior, detail the core synthetic transformations central to its utility, and provide field-proven, generalized protocols for its application in constructing complex agrochemical scaffolds. This document serves as a comprehensive resource for scientists engaged in the discovery and development of novel, high-efficacy crop protection agents.

The Strategic Advantage of the Trifluoromethoxy (-OCF3) Group in Agrochemical Design

The trifluoromethoxy group is a powerful tool in molecular design, conferring properties that can dramatically enhance the performance of an active ingredient. Its influence stems from a unique combination of high lipophilicity, metabolic resilience, and potent electronic effects.

-

Enhanced Lipophilicity : A molecule's ability to traverse biological membranes, such as a plant's cuticle or an insect's exoskeleton, is critical to its efficacy. The -OCF3 group significantly increases lipophilicity, often more so than the more common trifluoromethyl (-CF3) group, which can lead to improved uptake and transport to the target site.[1][2]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group exceptionally resistant to enzymatic degradation by cytochrome P450 and other metabolic pathways in target pests and the environment.[1][3] This enhanced stability can result in a longer half-life, providing more persistent pest control and potentially reducing the required application frequency.[1]

-

Unique Electronic Profile : The -OCF3 group is strongly electron-withdrawing through induction due to the highly electronegative fluorine atoms.[3] This modulates the electronic character of the pyridine ring, influencing its reactivity and ability to engage in crucial binding interactions (e.g., hydrogen bonding, electrostatic interactions) with target enzymes or receptors. This electronic tuning is a key strategy for optimizing biological activity and selectivity.

The trifluoromethoxy group is often considered a "super-halogen" or pseudohalogen, serving as a bioisostere that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3] Its incorporation is a deliberate strategy to design more potent, stable, and effective agrochemicals, such as fungicides, herbicides, and insecticides.[3]

Physicochemical & Safety Profile

A thorough understanding of a precursor's physical properties and safety requirements is fundamental to its effective and safe implementation in any synthetic workflow. While this compound is a specialty chemical, its properties are analogous to the well-documented trifluoromethyl counterpart, 2-Bromo-6-(trifluoromethyl)pyridine.

Table 1: Physicochemical Properties of 2-Bromo-6-(trifluoromethyl)pyridine (Analog)

| Property | Value | Source |

| CAS Number | 189278-27-1 | [4][5][6] |

| Molecular Formula | C₆H₃BrF₃N | [4][5] |

| Molecular Weight | 225.99 g/mol | [4] |

| Appearance | White to pale yellow solid/crystalline powder | [7] |

| Melting Point | 48-52 °C | [4][6] |

Table 2: Hazard & Safety Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 3) | ☠ | Danger | H301: Toxic if swallowed. |

| Skin Irritation (Category 2) | ! | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2) | ! | Warning | H319: Causes serious eye irritation. |

| STOT SE (Category 3) | ! | Warning | H335: May cause respiratory irritation. |

Safety data is based on the analogous compound 2-Bromo-6-(trifluoromethyl)pyridine. Always consult the specific Safety Data Sheet (SDS) for the exact material being handled.

Core Synthetic Transformations: A Practical Guide

The synthetic utility of this compound is dominated by palladium-catalyzed cross-coupling reactions, leveraging the reactive C-Br bond at the 2-position of the electron-deficient pyridine ring.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids/esters. This is a primary method for constructing biaryl and hetero-biaryl scaffolds common in advanced fungicides and herbicides.

-

Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ is required to initiate the catalytic cycle.

-

Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate both the oxidative addition and reductive elimination steps. For electron-deficient substrates like this pyridine, electron-rich, bulky ligands are often preferred.

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-X\n(2-Bromo-6-(OCF₃)pyridine)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pd_ii_complex [label="L₂Pd(II)(Ar)(X)", fillcolor="#FBBC05"]; boronic_acid [label="R-B(OH)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=plaintext]; pd_ii_r_complex [label="L₂Pd(II)(Ar)(R)", fillcolor="#34A853"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="Ar-R\n(Coupled Product)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];

// Edges pd0 -> pd_ii_complex [label=""]; aryl_halide -> pd_ii_complex [style=invis]; pd_ii_complex -> pd_ii_r_complex [label=""]; boronic_acid -> transmetalation [style=invis]; base -> transmetalation [style=invis]; pd_ii_r_complex -> pd0 [label=""]; pd_ii_r_complex -> product [style=invis];

// Invisible nodes for positioning labels subgraph { rank=same; aryl_halide; oxidative_addition; pd_ii_complex; } subgraph { rank=same; boronic_acid; base; transmetalation; pd_ii_r_complex; } subgraph { rank=same; reductive_elimination; product; }

// Positioning labels {rank=same; node[shape=plaintext, fontcolor="#202124"]; oxidative_addition -> pd_ii_complex [style=invis]; transmetalation -> pd_ii_r_complex [style=invis]; reductive_elimination -> pd0 [style=invis]; } aryl_halide -> oxidative_addition [style=invis]; oxidative_addition -> pd_ii_complex [style=invis]; pd_ii_complex -> transmetalation [style=invis]; transmetalation -> pd_ii_r_complex [style=invis]; pd_ii_r_complex -> reductive_elimination [style=invis]; reductive_elimination -> product [style=invis]; product -> pd0 [style=invis]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Inert Atmosphere: To a dry Schlenk flask or reaction vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Reagent Addition: Add the aryl/heteroaryl boronic acid (1.1-1.5 equivalents) followed by this compound (1.0 equivalent).

-

Solvent Introduction: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

For the synthesis of insecticides and other agrochemicals requiring an amino-linkage, the Buchwald-Hartwig amination is the premier method.[8][9][10] It facilitates the coupling of the pyridine core with a wide variety of primary and secondary amines, a transformation that is often challenging using classical methods.

-

Catalyst System: This reaction typically requires a more specialized catalyst system than Suzuki coupling. A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP). This combination is highly active and promotes the challenging C-N bond formation.[10]

-

Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, forming the key palladium-amido intermediate.[10]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

// Nodes pd0 [label="Pd(0)L", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-X\n(2-Bromo-6-(OCF₃)pyridine)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pd_ii_complex [label="LPd(II)(Ar)(X)", fillcolor="#FBBC05"]; amine [label="R₂NH", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; base [label="Base (e.g., NaOtBu)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; amido_complex [label="[LPd(II)(Ar)(NR₂)]", fillcolor="#34A853"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="Ar-NR₂\n(Coupled Product)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];

// Edges pd0 -> pd_ii_complex; pd_ii_complex -> amido_complex [label="Amine + Base"]; amido_complex -> pd0;

// Invisible edges for layout aryl_halide -> pd_ii_complex [style=invis]; amine -> pd_ii_complex [style=invis]; base -> pd_ii_complex [style=invis]; amido_complex -> product [style=invis];

// Positioning labels subgraph {rank=same; aryl_halide; oxidative_addition; pd_ii_complex;} subgraph {rank=same; amine; base; pd_ii_complex; amido_complex;} subgraph {rank=same; reductive_elimination; product;}

oxidative_addition -> pd_ii_complex [style=invis]; reductive_elimination -> pd0 [style=invis]; } Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).

-

Reagent Addition: Add this compound (1.0 equivalent).

-

Solvent & Amine Introduction: Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add anhydrous solvent (e.g., toluene) followed by the amine (1.2-1.5 equivalents) via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 80-110 °C.

-

Monitoring: Track the reaction's progress via LC-MS.

-

Work-up: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography.[11]

Workflow: Synthesis of a Hypothetical Fungicide

This workflow illustrates how this compound can be used as a starting point for a multi-step synthesis of a complex agrochemical target, combining the core transformations discussed.

// Nodes start [label="this compound"]; step1 [label="Suzuki Coupling\n+ Arylboronic Acid", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Biaryl Intermediate A"]; step2 [label="Functional Group\nTransformation\n(e.g., Ester Hydrolysis)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Carboxylic Acid Intermediate B"]; step3 [label="Amide Coupling\n+ Amine Partner", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final Agrochemical Target\n(e.g., SDHI Fungicide)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> final_product; } Caption: Multi-step synthesis of a hypothetical agrochemical from the core precursor.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in agrochemical research. Its unique trifluoromethoxy group provides a powerful lever to enhance the metabolic stability, lipophilicity, and target affinity of active ingredients. Mastery of its core reactivity, primarily through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, allows researchers to rapidly assemble diverse and complex molecular architectures. As the demand for more effective, selective, and environmentally conscious crop protection solutions grows, the strategic deployment of highly functionalized precursors like this compound will be paramount in developing the next generation of agrochemicals that support global food security.

References

-

The Importance of Trifluoromethoxy Group in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Trifluoromethoxy group. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Bégué, J. P., & Bonnet-Delpon, D. (2006). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Retrieved January 19, 2026, from [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ACS Figshare. Retrieved January 19, 2026, from [Link]

-

Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). Retrieved January 19, 2026, from [Link]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Retrieved January 19, 2026, from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Boosting Agrochemical Innovation with Fluorinated Pyridine Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved January 19, 2026, from [Link]

-

Breaking News: The Remarkable Uses of 2-Bromo-6-(trifluoromethyl)pyridine. (n.d.). PRLog. Retrieved January 19, 2026, from [Link]

-

2-Bromo-6-(trifluoromethyl)pyridine: A Key Intermediate for Advanced Organic Synthesis and Pharmaceutical Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]

-

Naz, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 2-ブロモ-6-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-6-(trifluoromethyl)pyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 189278-27-1 2-Bromo-6-(trifluoromethyl)pyridine AKSci V1374 [aksci.com]

- 7. 2-Bromo-6-(trifluoromethyl)pyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism of Nucleophilic Aromatic Substitution on 2-Bromo-6-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed investigation into the nucleophilic aromatic substitution (SNAr) reaction mechanism of 2-Bromo-6-(trifluoromethoxy)pyridine, a substrate of increasing importance in medicinal chemistry and agrochemical synthesis. The unique electronic architecture of this molecule, characterized by the synergistic electron-withdrawing effects of the pyridine nitrogen and the 6-trifluoromethoxy group, renders it highly susceptible to nucleophilic attack at the C2 position. This document elucidates the step-by-step mechanism, explores the critical roles of the activating groups, presents a robust experimental framework for mechanistic investigation, and discusses the expected outcomes. By integrating foundational principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists seeking to leverage this powerful reaction in the synthesis of novel, high-value compounds.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone in modern drug discovery, present in a multitude of FDA-approved therapeutics. Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure. The functionalization of the pyridine ring is therefore a critical task for medicinal chemists. This compound has emerged as a particularly valuable building block.[1] The trifluoromethoxy (-OCF3) group is a powerful bioisostere for other functional groups and can significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2][3]

Understanding the reaction mechanism of nucleophilic aromatic substitution (SNAr) on this substrate is paramount for controlling reaction outcomes, optimizing conditions, and designing efficient synthetic routes to complex target molecules.[1] This guide dissects the mechanistic nuances of this transformation.

The SNAr Mechanism on Activated Pyridine Systems

Unlike typical aromatic rings which are electron-rich and thus react with electrophiles, certain aromatic systems can be rendered electron-poor enough to react with nucleophiles.[4] The SNAr reaction is the primary pathway for such transformations and typically proceeds via a two-step addition-elimination mechanism.[4][5]

Pillar 1: The Activating Role of the Pyridine Nitrogen

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom.[6] This intrinsic property makes the ring more susceptible to nucleophilic attack than benzene. The activation is not uniform across the ring; the C2 and C4 positions (ortho and para to the nitrogen) are significantly more electrophilic.[7][8][9][10]

The reason for this regioselectivity lies in the stability of the intermediate formed during the reaction. When a nucleophile attacks the C2 or C4 position, a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.[11] Crucially, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing substantial stabilization.[7][10] Attack at the C3 position does not allow for this favorable resonance delocalization onto the nitrogen, resulting in a much higher energy, less stable intermediate.[7][10]

Pillar 2: The Trifluoromethoxy Group as a Potent Activator

In addition to the ring nitrogen, the reactivity of this compound is dramatically enhanced by the trifluoromethoxy (-OCF3) group. This substituent is one of the most powerful electron-withdrawing groups used in drug design.[2][3] Its strong inductive effect, stemming from the three highly electronegative fluorine atoms, significantly depletes the electron density of the aromatic ring, further increasing its electrophilicity and accelerating the rate of nucleophilic attack.[3] This activating effect is crucial for facilitating the reaction under mild conditions.

The Reaction Mechanism: A Step-by-Step Analysis

The SNAr reaction of this compound with a generic nucleophile (Nu-) proceeds through a well-defined pathway.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex This is the rate-determining step of the reaction.[7][10] The nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the bromine leaving group. This attack breaks the aromaticity of the pyridine ring and forms a high-energy, anionic Meisenheimer complex.[4][11]

Step 2: Resonance Stabilization of the Intermediate The negative charge of the Meisenheimer complex is delocalized across the ring and, most importantly, onto the activating groups. The pyridine nitrogen and the trifluoromethoxy group at the C6 position work in concert to stabilize this intermediate. The ability to place the negative charge on the electronegative ring nitrogen is a key stabilizing factor.

Step 3: Elimination of the Leaving Group and Re-aromatization In the final, rapid step, the leaving group (bromide ion) is expelled from the Meisenheimer complex. This process restores the aromaticity of the pyridine ring, leading to the formation of the final substituted product.

A Framework for Mechanistic Investigation

To rigorously validate and explore the nuances of this reaction mechanism, a multi-faceted experimental and computational approach is required. This self-validating system ensures that kinetic data is supported by theoretical calculations, providing a comprehensive understanding.

Experimental Workflow: Kinetic Analysis

Kinetic studies are essential for confirming the bimolecular nature of the SNAr reaction and quantifying the influence of the activating groups.[12][13] A pseudo-first-order kinetic experiment is a robust method for determining the second-order rate constant.

Protocol: Pseudo-First-Order Kinetic Study

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 0.01 M) in anhydrous DMSO.

-

Prepare several stock solutions of a nucleophile (e.g., piperidine) in anhydrous DMSO at high concentrations (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M) to ensure a large excess (>10-fold).

-

-

Reaction Execution:

-

Equilibrate the nucleophile solutions and the substrate solution in a thermostated water bath to the desired reaction temperature (e.g., 50 °C).

-

Initiate the reaction by adding a small aliquot of the substrate stock solution to a stirred solution of the nucleophile.

-

At timed intervals, withdraw an aliquot of the reaction mixture and quench it by diluting into a mobile phase solution containing an internal standard.

-

-

Analysis:

-

Analyze the quenched aliquots by a validated HPLC method to determine the concentration of the remaining this compound.

-

-

Data Processing:

-

For each kinetic run, plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

-

Perform a linear regression on the data. A high coefficient of determination (R² > 0.99) validates the pseudo-first-order assumption.

-

The pseudo-first-order rate constant, kobs, is the negative of the slope.

-

-

Second-Order Rate Constant Determination:

-

Plot the calculated kobs values against the corresponding nucleophile concentrations.

-

The slope of this line is the second-order rate constant, k2.

-

Computational Modeling

Density Functional Theory (DFT) calculations provide invaluable insight into the reaction energetics and transition state structures that are often inaccessible experimentally.[14][15][16]

-

Objective: To calculate the activation energy barriers for the nucleophilic attack and to visualize the geometries of the reactants, Meisenheimer complex, transition states, and products.

-

Methodology: Employ a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) with a solvent model (e.g., PCM for DMSO) to simulate the reaction pathway.

-

Validation: The computationally derived activation energy should correlate with the experimental activation energy obtained from temperature-dependent kinetic studies (Eyring plot analysis).

Data Interpretation and Expected Outcomes

The combined results from the kinetic and computational studies will provide a robust, validated model of the reaction mechanism.

| Parameter | Experimental Method | Expected Outcome | Mechanistic Implication |

| Reaction Order | Kinetic Analysis | First-order in substrate; First-order in nucleophile. | Confirms a bimolecular SNAr mechanism. |

| Rate Constant (k2) | Kinetic Analysis | A quantifiable value representing reaction speed. | Allows for comparison of nucleophile reactivity and reaction optimization. |

| Activation Energy (ΔG‡) | Eyring Plot Analysis | A positive value (e.g., 15-25 kcal/mol). | Quantifies the energy barrier for the rate-determining step. |

| Computational ΔG‡ | DFT Calculations | Value should be in close agreement with the experimental result. | Validates the theoretical model and confirms the structure of the transition state. |

| Intermediate Stability | DFT Calculations | The Meisenheimer complex is a true energy minimum on the potential energy surface. | Confirms the stepwise nature of the addition-elimination mechanism.[4][17] |

Conclusion

The nucleophilic aromatic substitution on this compound is a highly efficient and predictable transformation governed by the classical SNAr addition-elimination mechanism. The reaction is powerfully activated by the synergistic electron-withdrawing capabilities of the pyridine ring nitrogen and the 6-trifluoromethoxy substituent, which stabilize the key Meisenheimer intermediate. A rigorous investigation combining experimental kinetics and computational modeling can fully elucidate the reaction pathway, providing chemists with the predictive understanding needed to design and execute novel synthetic strategies. This foundational knowledge is critical for harnessing the full potential of this versatile building block in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Available from: [Link]

-

Abramovitch, R. A., & Newman, A. J., Jr. Aromatic substitution. XXVII. Kinetics of nucleophilic substitution of some fluoropyridines and -picolines with methoxide, thiomethoxide, and thiophenoxide ions. The Journal of Organic Chemistry. Available from: [Link]

-

(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. (2020). Available from: [Link]

-

Clayden, J., et al. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC) - NIH. Available from: [Link]

-

Dander, J. E., et al. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PubMed Central (PMC) - NIH. Available from: [Link]

-

J.C. Business, F. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC) - NIH. (2025). Available from: [Link]

-

Takayoshi, K., et al. Meta-Activated Nucleophilic Aromatic Substitution Reaction: Poly(biphenylene oxide)s with Trifluoromethyl Pendent Groups via Nitro Displacement. Journal of the American Chemical Society. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available from: [Link]

-

Química Organica.org. Nucleophilic substitution reactions in pyridine. Available from: [Link]

-

Abramovitch, R. A., & Newman, A. J., Jr. Aromatic Substitution. XXVII. Kinetics of Nucleophilic Substitution of Some Fluoropyridines and -picolines with Methoxide, Thiomethoxide, and Thiophenoxide Ions. J. Org. Chem. 1974, 39 (25), 3692–3696. Available from: [Link]

-

Chem Help ASAP. SNAr reactions of pi-deficient aromatic rings. YouTube. (2020). Available from: [Link]

-

ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). Available from: [Link]

-

Quora. Why nucleophilic substitution in pyridine favours at position-2?. (2016). Available from: [Link]

-

Chemistry Stack Exchange. Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Available from: [Link]

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Available from: [Link]

-

ResearchGate. SN Ar mechanism forming the σ-complex intermediate, followed by loss of the leaving group. Available from: [Link]

-

LinkedIn. SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-6-(trifluoromethyl)pyridine: A Key Intermediate for Advanced Organic Synthesis and Pharmaceutical Development. (2025). Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

ResearchGate. Schemes depicting the SNAr/nucleophilic substitution of the different... Available from: [Link]

-

PubMed. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States?. (2018). Available from: [Link]

-

ResearchGate. Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). Available from: [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]

-

Rohrbach, S., et al. Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. (2020). Available from: [Link]

-

Alarcón-Espósito, J., et al. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. (2020). Available from: [Link]

-

Campodónico, P. R., et al. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central (PMC) - NIH. (2022). Available from: [Link]

-

Komin, A. P., & Wolfe, J. F. The SRN1 mechanism in heteroaromatic nucleophilic substitution. Photostimulated reactions of halopyridines with ketone enolates. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. (2020). Available from: [Link]

-

Campodónico, P. R., et al. Mechanism for the SNAr reaction of atrazine with endogenous thiols: experimental and theoretical study. New Journal of Chemistry. (2018). Available from: [Link]

-

University of Strathclyde. Computational study on the boundary between the concerted and stepwise mechanism of bimolecular SNAr reactions. (2020). Available from: [Link]

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Available from: [Link]

-

ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 17. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity screening of compounds derived from 2-Bromo-6-(trifluoromethoxy)pyridine

Introduction: The Strategic Advantage of the 2-Bromo-6-(trifluoromethoxy)pyridine Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Privileged scaffolds, molecular frameworks that exhibit versatile binding to multiple biological targets, serve as a cornerstone of this endeavor. Among these, the pyridine ring is a ubiquitous motif in a vast array of clinically approved drugs, valued for its hydrogen bonding capacity and metabolic stability.[1] The strategic incorporation of fluorine-containing substituents has further revolutionized medicinal chemistry, often imparting favorable pharmacokinetic properties such as increased metabolic stability, enhanced lipophilicity, and improved target affinity.[2][3]

This guide focuses on a particularly promising building block: This compound . The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, offers a unique combination of high lipophilicity and strong electron-withdrawing character, while being metabolically more stable. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a diverse range of chemical modifications through well-established cross-coupling and nucleophilic substitution reactions.[4] This strategic combination makes this compound an exceptional starting point for the generation of novel compound libraries with the potential for a wide spectrum of biological activities.

This in-depth technical guide provides a comprehensive framework for the synthesis of a diverse library of compounds derived from this compound and a systematic approach to their biological activity screening. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key workflows and concepts with diagrams to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Part 1: Synthesis of a Diverse Compound Library from this compound

The bromine atom on the this compound scaffold is the gateway to chemical diversification. Its reactivity allows for the introduction of a wide array of substituents, enabling the exploration of a vast chemical space. Two of the most powerful and versatile methods for achieving this are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[5] In the context of our scaffold, this reaction enables the introduction of a diverse range of aryl and heteroaryl moieties at the 2-position of the pyridine ring.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.[4]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To an oven-dried Schlenk flask, add the this compound, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-(trifluoromethoxy)pyridine derivative.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction allows for the introduction of a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, at the 2-position of the pyridine ring.

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine.[4]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., BINAP, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

Saturated aqueous solution of ammonium chloride

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, ligand, and base.

-

Add the this compound and the amine.

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash chromatography on silica gel to obtain the desired 2-amino-6-(trifluoromethoxy)pyridine derivative.

Part 2: A Multi-Tiered Approach to Biological Activity Screening

Once a library of derivatives has been synthesized, a systematic and logical screening cascade is essential to identify promising lead compounds. A multi-tiered approach, starting with broad primary screens and progressing to more specific secondary and mechanistic assays, is a time- and resource-efficient strategy.

Primary Screening: Identifying Initial Hits

The initial phase of screening aims to cast a wide net to identify any potential biological activity. Cytotoxicity and antimicrobial assays are excellent starting points due to their high-throughput nature and broad relevance in drug discovery.

A fundamental first step is to assess the cytotoxic potential of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7][8]

This protocol is adapted from standard methodologies for assessing cell viability.[5][9][10][11]

Materials:

-

Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-